N-(4-bromo-2-ethylphenyl)-N-methylmethanesulfonamide
Overview
Description
“N-(4-bromo-2-ethylphenyl)-N-methylmethanesulfonamide” is a chemical compound with the formula C10H12BrNO. It is also known as 4-bromo-3-ethylacetanilide .
Molecular Structure Analysis
The molecular structure of “this compound” can be viewed using Java or Javascript . The IUPAC Standard InChIKey for this compound is OMNWZCYGIXXMPS-UHFFFAOYSA-N .Scientific Research Applications
Synthesis and Characterization
N-(4-bromo-2-ethylphenyl)-N-methylmethanesulfonamide is a compound of interest in synthetic organic chemistry due to its role in the synthesis of various organic molecules. The compound serves as a precursor or intermediate in the synthesis of vinylsulfones and vinylsulfonamides, which are known for their wide range of biological activities, including enzyme inhibition. These compounds are utilized in synthetic organic chemistry for their reactivity in 1,4-addition and electrocyclization reactions. The synthesis of related vinyl derivatives, such as 1-(methylsulfonyl)-1-propene and N,N-dimethyl-1-propene-1-sulfonamide, has been reported using a dehydrative synthesis protocol starting from corresponding alcohols and sulfonamides using a MeSO2Cl/organic base system. This method provides an efficient and general approach to obtaining these compounds, highlighting the versatility and utility of N-methylmethanesulfonamide derivatives in organic synthesis (Kharkov University Bulletin Chemical Series, 2020).
Applications in Drug Synthesis
In drug synthesis, N-methylmethanesulfonamide derivatives, including this compound, find applications in the preparation of key intermediates. For instance, derivatives of N-methylmethanesulfonamide have been employed in the synthesis of rosuvastatin, a widely used cholesterol-lowering drug. A concise and highly efficient approach to synthesizing three key pyrimidine precursors for rosuvastatin involves selective bromination and transformation of methyl groups into functionalized derivatives. This approach demonstrates the compound's value in the synthesis of medically important molecules without the need for metal catalysis or cryogenic conditions, offering a superior method to existing methodologies (Tetrahedron, 2012).
Role in Biocatalysis and Drug Metabolism Studies
Furthermore, derivatives of N-methylmethanesulfonamide, including this compound, are instrumental in biocatalysis and drug metabolism studies. The application of microbial-based biocatalytic systems for the production of mammalian metabolites of drug compounds exemplifies this utility. These studies provide insights into the metabolism of potential therapeutic agents, assisting in the characterization of drug metabolites and facilitating clinical investigations by providing analytical standards for monitoring drug metabolites (Drug Metabolism and Disposition, 2006).
Properties
IUPAC Name |
N-(4-bromo-2-ethylphenyl)-N-methylmethanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2S/c1-4-8-7-9(11)5-6-10(8)12(2)15(3,13)14/h5-7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPGEZYIBUYALR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)N(C)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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